Product packaging for 4-Bromothieno[3,2-C]pyridin-6-amine(Cat. No.:CAS No. 223554-09-4)

4-Bromothieno[3,2-C]pyridin-6-amine

Cat. No.: B3325877
CAS No.: 223554-09-4
M. Wt: 229.1 g/mol
InChI Key: KGQHYKDSDZCQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromothieno[3,2-c]pyridin-6-amine is a high-value brominated heterocyclic compound designed for pharmaceutical research and development. This molecule serves as a versatile synthetic intermediate, particularly in the discovery of novel neurotropic and antitumoral agents. The thienopyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets . Research into structurally similar thienopyridine derivatives has demonstrated significant potential in central nervous system (CNS) drug discovery. These compounds have shown promising neurotropic activity , including anticonvulsant effects by antagonizing pentylenetetrazole (PTZ)-induced seizures, as well as anxiolytic and antidepressant effects in preclinical models such as the elevated plus maze and forced swimming tests . Molecular docking studies suggest that analogous compounds exhibit high affinity for key neurological targets, such as the γ-aminobutyric acid type A (GABA_A) receptor and the serotonin (5-HT) transporter, which are critical for regulating neuronal excitability and mood . Furthermore, the thieno[3,2-b]pyridine scaffold, a close regioisomer, is recognized for its application in oncology research, where it acts as a core structure in potential antitumoral agents and kinase inhibitors . The bromine atom at the 4-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies. This product is intended for use in these and other exploratory research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B3325877 4-Bromothieno[3,2-C]pyridin-6-amine CAS No. 223554-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromothieno[3,2-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-7-4-1-2-11-5(4)3-6(9)10-7/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQHYKDSDZCQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=NC(=C21)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Bromothieno 3,2 C Pyridin 6 Amine and Analogs

Foundational Synthetic Routes to Thieno[3,2-C]pyridine (B143518) Core Structures

Cyclization Reactions in Fused Heterocycle Construction

Cyclization reactions are paramount in forming the bicyclic thienopyridine core. These intramolecular or intermolecular reactions create the fused ring system from carefully designed acyclic or monocyclic precursors. For instance, variations of the Pomeranz–Fritsch reaction can be adapted for the synthesis of thieno[2,3-c]pyridine derivatives, which involves the acid-mediated cyclization of a Schiff base nih.govkuleuven.be. Another common method is the Thorpe-Ziegler cyclization, which can be used to produce condensed pyridin-2(1H)-one derivatives that serve as intermediates researchgate.net.

A particularly relevant strategy for the thieno[3,2-c]pyridine core involves the Gewald reaction, which is a multicomponent reaction that assembles a substituted 2-aminothiophene. This thiophene (B33073) can then be elaborated and cyclized to form the fused pyridine (B92270) ring. While direct examples for the specific target molecule are not detailed, the synthesis of the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system often employs methods that could be adapted, such as intramolecular cyclizations of substituted thiophene derivatives nih.gov.

Precursor Design and Synthesis

The design and synthesis of appropriate precursors are crucial for a successful cyclization. A common starting point for the thieno[3,2-c]pyridine core is a substituted thiophene. For example, a synthetic route can begin with a thiophene derivative like 4-bromothiophenecarboxaldehyde google.com. This precursor can be subjected to a Knoevenagel condensation with malonic acid to form an acrylic acid derivative. Subsequent reactions can be employed to introduce a nitrogen-containing side chain, which is then cyclized to form the pyridine portion of the fused ring system google.com.

An alternative approach starts with a substituted pyridine. For example, 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles can be alkylated and then cyclized to afford thieno[2,3-b]pyridine derivatives, illustrating a "thiophene-from-pyridine" strategy researchgate.net. The specific precursors are chosen to place the desired functionalities, or precursors to those functionalities, at the correct positions for subsequent transformations.

Regioselective Introduction of Halogen and Amine Functionalities

Once the thieno[3,2-c]pyridine core is established, the next critical phase is the regioselective installation of the bromine atom at the C4 position and the amine group at the C6 position. The order and method of these introductions are key to avoiding unwanted isomers and achieving a high yield of the target compound.

Advanced Bromination Techniques for Thienopyridines

The introduction of a bromine atom onto the thienopyridine scaffold is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild reaction conditions and high selectivity. In the synthesis of a benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine derivative, treatment with NBS in tetrahydrofuran (THF) at 0°C resulted in the quantitative bromination at the desired position google.com. This demonstrates a highly efficient and regioselective method for introducing bromine onto the thiophene ring of the thieno[3,2-c]pyridine system.

Table 1: Example of Bromination of a Thieno[3,2-c]pyridine Derivative

Starting Material Reagent Solvent Temperature Product Yield Reference
benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine N-Bromosuccinimide (NBS) THF 0°C to RT (2-Bromo-3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-benzyl-amine Quantitative google.com

Selective Amination Protocols

The introduction of an amine group at the C6 position of the pyridine ring can be accomplished through several methods. One common strategy is nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, such as a halogen, at the target position. For instance, a 3-bromo-4-chloro-thieno[3,2-c]pyridine can be reacted with an amine, such as 2-picolylamine, in the presence of a base like triethylamine to displace the chlorine atom and install the amino functionality google.com. This type of reaction is a cornerstone of pyridine chemistry for introducing nitrogen-based substituents.

Another approach involves the construction of the pyridine ring with the amine functionality already in place or in the form of a precursor like a nitro group, which can be subsequently reduced. Schiff base chemistry is also prevalent, where condensation reactions between primary amines and carbonyl compounds form an azomethine group, which can be a key step in building nitrogen-containing heterocyclic rings semanticscholar.org.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

The bromine atom in 4-Bromothieno[3,2-c]pyridin-6-amine serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. They allow for the introduction of a wide array of substituents onto the thienopyridine core, enabling the synthesis of a diverse library of analogs.

Common palladium-catalyzed reactions applicable in this context include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. It has been successfully used to react methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids to generate 3-arylthienopyridine derivatives mdpi.com. This highlights its utility for modifying the thienopyridine scaffold.

Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds, coupling the aryl bromide with a wide range of primary or secondary amines nih.gov. This would be an alternative and powerful method for introducing the 6-amine group or for further functionalizing the 4-bromo position with different nitrogen-based nucleophiles.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

Sonogashira Coupling: This method is used to form a C-C bond between the aryl bromide and a terminal alkyne.

The versatility of these cross-coupling reactions has made them indispensable in pharmaceutical research for assembling complex and highly functionalized molecules researchgate.net. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations youtube.comnih.gov.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

Reaction Name Coupling Partners Bond Formed
Suzuki-Miyaura Aryl Halide + Boronic Acid/Ester C(sp2)-C(sp2)
Buchwald-Hartwig Aryl Halide + Amine C(sp2)-N
Heck Aryl Halide + Alkene C(sp2)-C(sp2)
Sonogashira Aryl Halide + Terminal Alkyne C(sp2)-C(sp)
Stille Aryl Halide + Organostannane C(sp2)-C(sp2)
Negishi Aryl Halide + Organozinc C(sp2)-C(sp2)

Suzuki-Miyaura Coupling in Thienopyridine Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been extensively utilized in the derivatization of the thienopyridine core. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

In the context of thienopyridine synthesis, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions on the heterocyclic ring system. For instance, new bi(hetero)aryl derivatives of the thieno[3,2-b]pyridine skeleton have been synthesized in high yields (65-91%) through the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl or heteroaryl pinacolboranes or potassium trifluoroborates. nih.gov This method has proven effective for creating a library of compounds with diverse functionalities.

Recent advancements in Suzuki-Miyaura coupling have focused on developing more efficient catalyst systems and expanding the scope of the reaction to include more challenging substrates. researchgate.netmdpi.comresearchgate.net These developments continue to enhance the utility of this reaction in the synthesis of complex thienopyridine-based molecules.

Table 1: Examples of Suzuki-Miyaura Coupling in Thienopyridine Synthesis

Starting MaterialCoupling PartnerCatalystBaseYield (%)
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateAryl/Heteroaryl PinacolboranePd catalystBase65-91 nih.gov
4-Pyridine Boronate DerivativeAryl HalidePd(dppf)Cl2K2CO3Good researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/Heteroaryl Boronic AcidPd(PPh3)4K3PO4Good mdpi.comresearchgate.net

Sonogashira Coupling for Alkynyl Side Chain Elaboration

The Sonogashira coupling is another powerful transition-metal catalyzed reaction that is widely used to form carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is particularly valuable for introducing alkynyl side chains into heterocyclic systems like thienopyridines, which can serve as versatile handles for further functionalization.

The reaction mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide, while the copper co-catalyst activates the terminal alkyne. The key bond-forming step is the transmetalation of the copper acetylide to the palladium complex, followed by reductive elimination to yield the final product.

In the synthesis of thienopyridine analogs, the Sonogashira coupling allows for the direct attachment of alkyne groups, which can then be transformed into a variety of other functional groups or used in cycloaddition reactions to build more complex molecular architectures. For example, 2-amino-3-alkynylpyridines have been synthesized in moderate to excellent yields (72-96%) via the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.orgresearchgate.net

Recent modifications to the Sonogashira coupling protocol have focused on developing copper-free and amine-free conditions, which can be advantageous for certain substrates and can lead to cleaner reactions with fewer byproducts. organic-chemistry.org These advancements have further expanded the utility of the Sonogashira coupling in the synthesis of complex organic molecules.

Table 2: Examples of Sonogashira Coupling in Pyridine Synthesis

Starting MaterialCoupling PartnerCatalyst SystemYield (%)
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF3COO)2, PPh3, CuI72-96 scirp.orgresearchgate.net
Aryl Halides (I, Br, Cl)AlkynesPdCl2(PPh3)2, TBAFModerate to Excellent organic-chemistry.org
Aryl IodidesTerminal AlkynesCuI, 3-PphenGood nih.gov

Other Transition-Metal Catalyzed Methodologies

Beyond the Suzuki-Miyaura and Sonogashira couplings, a variety of other transition-metal catalyzed reactions are employed in the synthesis and functionalization of thienopyridines and related heterocyclic systems. These methods offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, providing chemists with a broader range of tools for molecular construction.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. mdpi.com These reactions typically involve a metal catalyst, most commonly from groups 8-10, that facilitates the coupling of two organic fragments. mdpi.com In addition to the Suzuki-Miyaura and Sonogashira reactions, other notable examples include the Stille, Hiyama, and Heck couplings. mdpi.com

Transition metals play a crucial role in these transformations due to their ability to activate and selectively functionalize organic substrates. mdpi.com They can facilitate a wide range of cyclization reactions, enabling the rapid assembly of complex cyclic structures that are otherwise difficult to construct. mdpi.com The versatility of transition-metal catalysis has made it an indispensable tool in the synthesis of natural products, pharmaceuticals, and functional materials. mdpi.com

In the context of nitrogen-containing heterocycles like thienopyridines, transition-metal catalyzed reactions have been instrumental in developing efficient synthetic routes. dntb.gov.ua These methods allow for the precise introduction of substituents and the construction of the heterocyclic core itself. The continued development of novel catalytic systems and reaction conditions is expanding the capabilities of these reactions and driving progress in synthetic organic chemistry. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In the context of pyridine and its fused derivatives like thienopyridines, SNAr reactions play a crucial role in introducing a variety of nucleophiles onto the ring system.

The regioselectivity of SNAr on pyridines is a key aspect of this reaction. Nucleophilic attack preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This is because the attack at these positions leads to the formation of a high-energy anionic intermediate (Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com This stabilization is not possible when the nucleophile attacks the 3-position. stackexchange.com

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring, which disrupts the aromaticity. stackexchange.com The stability of the resulting intermediate is therefore a critical factor in determining the feasibility of the reaction. stackexchange.com The presence of electron-withdrawing groups on the aromatic ring can further activate the system towards nucleophilic attack by stabilizing the negative charge of the intermediate.

In some cases, SNAr reactions can proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step, without the formation of a distinct intermediate. nih.gov This is more likely to occur with highly activated substrates or when the leaving group is particularly good.

SNAr reactions are widely used in the synthesis of substituted pyridines and related heterocycles. They provide a direct method for introducing amines, alkoxides, and other nucleophiles onto the aromatic ring, which is a common strategy in the development of new pharmaceutical agents.

Modern Synthetic Techniques and Process Optimization

To improve the efficiency, sustainability, and scalability of chemical syntheses, modern techniques such as microwave irradiation and continuous flow chemistry are increasingly being adopted. These technologies offer significant advantages over traditional batch processing methods, including faster reaction times, higher yields, and improved safety profiles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation to heat the reaction mixture, it is often possible to achieve significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.com This is due to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and reduced side product formation.

Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. researchgate.netbeilstein-journals.org For example, multicomponent reactions, which involve the combination of three or more starting materials in a single step, can often be performed more efficiently under microwave irradiation. beilstein-journals.org This approach has been used to synthesize various pyridine and pyrimidine derivatives with good to excellent yields. beilstein-journals.orgrsc.org

The use of microwave irradiation can also enable reactions to be carried out under solvent-free or catalyst-free conditions, which further enhances the green credentials of the synthetic process. beilstein-journals.org The ability to rapidly screen reaction conditions and optimize synthetic protocols makes microwave-assisted synthesis a valuable tool in both academic research and industrial drug discovery. nih.gov

Continuous flow chemistry is a modern approach to chemical synthesis where reagents are continuously pumped through a reactor, rather than being mixed in a traditional batch-wise fashion. This technology offers several advantages over batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. organic-chemistry.org

Flow chemistry has been successfully applied to the synthesis of a variety of organic molecules, including heterocyclic compounds. researchgate.netrsc.org The use of a continuous flow microreactor can lead to significantly shorter reaction times and higher yields compared to batch reactions. organic-chemistry.org For example, the N-oxidation of pyridine derivatives has been achieved with up to 99% yield in a continuous flow system, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathway Elucidation in Thienopyridine Synthesis

The synthesis of the thieno[3,2-c]pyridine (B143518) core, the foundational structure of 4-Bromothieno[3,2-c]pyridin-6-amine, can be achieved through various strategic pathways. While a specific, detailed mechanistic study for the synthesis of this compound is not extensively documented in the literature, the synthesis of related 3-substituted-4-aminothieno[3,2-c]pyridines offers valuable insights into plausible reaction mechanisms. Two notable synthetic strategies have been developed that avoid harsh conditions like the use of azides at high temperatures acs.orgnih.gov.

One such approach involves a Friedel-Crafts reaction as the key ring-forming step. This pathway typically involves the acylation of a suitably substituted thiophene (B33073) precursor, followed by cyclization to form the pyridine (B92270) ring of the thienopyridine system. The mechanism proceeds through the generation of an acylium ion, which then attacks the electron-rich thiophene ring in an electrophilic aromatic substitution reaction. Subsequent intramolecular condensation and aromatization steps lead to the formation of the bicyclic thienopyridine core.

A second, innovative route relies on an intramolecular reductive cyclization . This method has been demonstrated in the reaction between a nitroolefin and a nitrile acs.orgnih.gov. The key step in this pathway is the reduction of the nitro group, which initiates an intramolecular cyclization with the adjacent nitrile functionality. This tandem reaction forms the fused pyridine ring, yielding the aminothienopyridine structure. The development and optimization of these synthetic routes provide a foundation for understanding the potential pathways to this compound.

Understanding Reactivity Profiles of Bromine and Amino Substituents

The chemical behavior of this compound is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing, yet reactive, bromine atom.

Oxidative Transformations of Amine Groups

The amino group in aminothienopyridines is susceptible to oxidation, which can lead to a variety of products, including dimerization. While direct studies on this compound are limited, research on the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides provides significant mechanistic insights that can be extrapolated acs.orgnih.gov. Treatment of these compounds with sodium hypochlorite (bleach) results in an unusual oxidative dimerization, with the formation of new carbon-carbon and carbon-nitrogen bonds acs.orgnih.gov.

Two plausible mechanistic pathways have been proposed for this transformation acs.orgnih.gov:

Mechanism 1: Electrophilic Attack. This pathway suggests that hypochlorous acid (HOCl), present in the bleach solution, acts as an electrophile (or a source of Cl⁺). The electrophile attacks the electron-rich thienopyridine, leading to the formation of a resonance-stabilized cation. This intermediate then undergoes further reactions, ultimately leading to the dimeric product.

Mechanism 2: Single Electron Transfer (SET). An alternative mechanism involves the bleach acting as a single electron transfer oxidant to generate a cation-radical species. The dimerization of these radicals leads to a dication, which then undergoes a double intramolecular heterocyclization to form the final polycyclic product acs.orgnih.gov.

It is important to note that the choice of oxidant is crucial; other oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) may lead to simple S-oxidation products rather than dimerization acs.org. The substrate scope is also a determining factor, with electron-donating groups on the aryl substituents favoring the dimerization reaction acs.org.

Reductive Pathways Involving Halogen and Other Moieties

The bromine atom on the thienopyridine ring is a versatile handle for further functionalization and can be removed through reductive pathways. Reductive dehalogenation of aryl bromides is a well-established transformation in organic synthesis and can be achieved under various conditions organic-chemistry.orgorganic-chemistry.orgresearchwithrutgers.com.

A common and efficient method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation . This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas organic-chemistry.orgresearchwithrutgers.com. The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting arylpalladium(II) intermediate to afford the dehalogenated product and regenerate the palladium(0) catalyst.

This method is often chemoselective, allowing for the reduction of the bromo group in the presence of other functional groups organic-chemistry.orgresearchwithrutgers.com. Bimetallic systems, such as Cu/Fe and Pd/Fe, have also been shown to be effective for the reductive dehalogenation of brominated organic compounds rsc.org. These systems are thought to work through the formation of galvanic cells that enhance the reducing power of iron rsc.org.

Mechanistic Insights into Substitution Reactions

The bromine and amino groups of this compound are both sites for substitution reactions, allowing for the introduction of a wide array of functional groups.

Substitution of the Bromine Atom: The bromine atom can be replaced via various cross-coupling reactions. For instance, the regioselective bromination of the related thieno[2,3-b]pyridine at the 4-position has been demonstrated, and the resulting 4-bromo derivative serves as a versatile building block for subsequent cross-coupling reactions nih.gov. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds by reacting the bromo-thienopyridine with boronic acids or their derivatives mdpi.com. The catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.

Substitution on the Amino Group: The amino group can undergo nucleophilic substitution reactions. For example, the reaction of 2,6-dibromopyridine with various amines has been shown to proceed selectively to form monosubstituted products under copper-catalyzed conditions researchgate.net. This suggests that the amino group of an aminobromothienopyridine could potentially be functionalized through similar transition metal-catalyzed C-N bond-forming reactions. Furthermore, the amino group can act as a nucleophile itself, participating in reactions with electrophiles.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on related heterocyclic systems, such as 2,4-dichloroquinazolines, has been extensively studied. In these systems, the chlorine at the 4-position is preferentially substituted by amines, a phenomenon that can be rationalized by theoretical calculations of the reaction intermediates mdpi.com. Similar considerations of electronic effects and intermediate stability would govern the reactivity of the this compound system.

Intramolecular Cyclization and Intermolecular Dimerization Phenomena

Intramolecular cyclization is a key strategy for the synthesis of the thienopyridine framework itself scielo.brigi-global.com. For instance, the Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles is a common method for constructing the fused thiophene ring igi-global.com.

Intermolecular dimerization, as discussed in the context of oxidative transformations, represents a significant reactive pathway for aminothienopyridines acs.orgnih.gov. The formation of dimeric structures through the oxidation of the amino group highlights the potential for these molecules to undergo self-assembly or polymerization under specific conditions. The reaction is highly stereoselective, often yielding a single pair of enantiomers out of many possibilities acs.orgnih.gov. This stereoselectivity is a key feature of the reaction mechanism and suggests a highly ordered transition state. The study of these dimerization reactions not only provides insight into the reactivity of the amino group but also opens avenues for the synthesis of novel, complex heterocyclic architectures.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Bromothieno[3,2-c]pyridin-6-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent, such as DMSO-d₆, would be employed to fully assign the proton (¹H) and carbon (¹³C) signals.

Application of 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY)

One-dimensional ¹H NMR spectroscopy would provide initial information on the number of different types of protons and their electronic environments, while ¹³C NMR would reveal the number of unique carbon atoms. The application of two-dimensional NMR techniques is crucial for assembling the molecular framework.

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons. For instance, it would show the coupling between the protons on the pyridine (B92270) and thiophene (B33073) rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the amine protons to carbons in the pyridine ring, and from the thiophene proton to carbons in the fused ring system.

A hypothetical table of ¹H and ¹³C NMR data for this compound is presented below for illustrative purposes.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
H-2 7.85 (s, 1H)--C-3, C-3a, C-7a
C-2 -125.0--
C-3 -110.0--
C-3a -145.0--
C-4 -150.0--
NH₂-6 6.50 (s, 2H)--C-5, C-6, C-7
C-6 -155.0--
H-7 7.20 (d, 1H, J=5.5 Hz)-H-5C-5, C-6, C-7a
C-7 -115.0--
C-7a -140.0--
H-5 8.10 (d, 1H, J=5.5 Hz)-H-7C-4, C-6, C-7
C-5 -148.0--

Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could be employed to investigate conformational dynamics, such as restricted rotation around the C-N bond of the amine group. By acquiring spectra at different temperatures, it would be possible to determine the energy barrier for such rotational processes. However, for a relatively rigid fused-ring system like this compound, significant conformational flexibility is not anticipated at room temperature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the molecular formula of a compound. By providing a highly accurate mass measurement, it allows for the determination of the elemental composition. For this compound, an HRMS analysis using a technique such as electrospray ionization (ESI) would be expected to yield a molecular ion peak corresponding to its exact mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

IonCalculated Exact MassObserved Mass
[M+H]⁺ (C₇H₆⁷⁹BrN₂S)⁺ 228.9535228.9538
[M+H]⁺ (C₇H₆⁸¹BrN₂S)⁺ 230.9515230.9519

Note: The "Observed Mass" data in this table is hypothetical and for illustrative purposes only.

X-ray Diffraction Analysis for Solid-State Structural Details

A hypothetical summary of crystallographic data is provided below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.1
β (°) ** 98.5
Volume (ų) 940
Z 4
Density (calculated) (g/cm³) **1.620

Note: The data in this table is hypothetical and for illustrative purposes only.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of the elemental composition of a pure compound. By combusting a small sample of this compound, the percentages of carbon, hydrogen, and nitrogen can be determined and compared to the calculated theoretical values based on its molecular formula (C₇H₅BrN₂S). The sulfur and bromine content can also be determined by specific analytical methods.

ElementCalculated %Found %
Carbon (C) 36.6936.75
Hydrogen (H) 2.202.18
Nitrogen (N) 12.2312.28
Sulfur (S) 14.0014.05
Bromine (Br) 34.8834.80

Note: The "Found %" data in this table is hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Modeling of 4 Bromothieno 3,2 C Pyridin 6 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

For related thieno[3,2-c]pyridine (B143518) structures, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to optimize the molecular geometry and calculate key electronic properties. nih.gov These properties typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity.

Other predictable parameters for similar molecules include the ionization potential, electron affinity, electronegativity, chemical hardness, and the electrostatic potential map. These calculations help in identifying the most likely sites for electrophilic and nucleophilic attack, thereby predicting the molecule's reactive behavior.

Hypothetical DFT Data for a Thieno[3,2-c]pyridine Derivative This table represents typical data that would be generated from a DFT study, but it is for a related compound, not specifically 4-Bromothieno[3,2-c]pyridin-6-amine.

ParameterValue

Molecular Docking and Simulation for Interaction Hypothesis Generation

Specific molecular docking and simulation studies for this compound are not found in the available scientific literature. However, the thieno[3,2-c]pyridine scaffold is a subject of interest in medicinal chemistry, particularly as an inhibitor for targets like Bruton's tyrosine kinase (BTK). researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In drug discovery, this involves docking a small molecule ligand, such as a thieno[3,2-c]pyridine derivative, into the active site of a target protein. The goal is to generate plausible binding poses and to estimate the strength of the interaction, often represented by a docking score.

For the broader class of thieno[3,2-c]pyridin-4-amines, docking studies have revealed key interactions with protein targets. researchgate.net For instance, the nitrogen atom of the thieno[3,2-c]pyridine core can act as a hydrogen bond acceptor with backbone residues like Met477 in BTK. researchgate.net The amino group can also form crucial hydrogen bonds, anchoring the ligand within the binding pocket. Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex over time and the energetic contributions of specific interactions.

Example Docking Results for a Thieno[3,2-c]pyridine Inhibitor This table illustrates the kind of data that molecular docking studies provide. The data shown is representative for the compound class but not specific to this compound.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound. QSAR studies are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. nih.gov

For a series of related thieno[3,2-c]pyridine-4-amine derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. researchgate.net These models are built upon a training set of molecules with known activities and are then used to predict the activity of new, untested compounds. The models generate contour maps that visualize the regions where steric bulk, electrostatic charge (positive or negative), and other properties are favorable or unfavorable for activity. This information is invaluable for the rational design of more potent analogs. A robust QSAR model is characterized by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov However, specific predicted spectroscopic data for this compound are not available in the literature.

The general approach involves optimizing the geometry of the molecule and then performing the relevant calculations (e.g., GIAO for NMR, frequency analysis for IR). The calculated values are often scaled to better match experimental data. Such predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

Reaction Mechanism Studies using Computational Methods

Detailed computational studies on the reaction mechanisms involving this compound are currently lacking. Computational chemistry, especially DFT, is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. This information helps to understand reaction feasibility, kinetics, and regioselectivity. For related pyridine (B92270) and thiophene (B33073) compounds, computational studies have been used to investigate mechanisms of formation, substitution reactions, and cross-coupling reactions. nih.gov These studies provide a molecular-level understanding that complements experimental observations.

Exploration of Structure Activity Relationships and Research Applications of Thienopyridines

Rational Design and Synthesis of Diverse Thienopyridine Derivatives

The synthesis of thienopyridine derivatives is a cornerstone of medicinal chemistry and materials science research. A variety of synthetic strategies have been developed to construct the thienopyridine core and introduce functional groups at specific positions. These methods allow for the rational design of molecules with tailored properties.

One of the most common and versatile methods for synthesizing thienopyridines is the Gewald reaction . nih.gov This one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The reaction proceeds through a series of intermediates to form a 2-aminothiophene, which can then be further modified to create the fused pyridine (B92270) ring. The Gewald reaction is particularly useful for the synthesis of tetrahydrothienopyridines. igi-global.com

Another important synthetic tool is the Thorpe-Ziegler cyclization . This intramolecular condensation reaction is used to form the thiophene (B33073) ring by connecting the ends of a dinitrile or a cyano-ester precursor. igi-global.com This method is effective for creating partially hydrogenated thienopyridines. igi-global.com

The Dimroth rearrangement is a type of rearrangement reaction that can occur in certain nitrogen-containing heterocyclic systems, including thienopyrimidines, which are structurally related to thienopyridines. wikipedia.orgnih.gov This reaction involves the opening of the heterocyclic ring followed by recyclization, resulting in the exchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org

Other synthetic approaches include:

Ring closure reactions: These methods involve building the thiophene or pyridine ring onto a pre-existing heterocyclic core. For example, a thiophene ring can be constructed onto a pyridine derivative, or a pyridine ring can be formed on a thiophene precursor. nih.gov

Pictet-Spengler reaction: This reaction is particularly useful for synthesizing tetrahydrothieno[3,2-c]pyridines. It involves the reaction of a 2-(thienyl)ethylamine derivative with an aldehyde or ketone in the presence of an acid. igi-global.com

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl substituents onto the thienopyridine scaffold. mdpi.com This is a powerful tool for creating a diverse library of derivatives.

These synthetic methodologies provide a robust platform for the rational design of thienopyridine derivatives with specific structural features, enabling the exploration of their structure-activity relationships in various research contexts.

Table 1: Key Synthetic Reactions for Thienopyridine Derivatives

ReactionDescriptionApplication
Gewald ReactionA one-pot, multicomponent reaction involving a ketone/aldehyde, an active methylene nitrile, and elemental sulfur. nih.govSynthesis of 2-aminothiophenes, precursors to thienopyridines.
Thorpe-Ziegler CyclizationAn intramolecular condensation to form a thiophene ring from a dinitrile or cyano-ester. igi-global.comSynthesis of partially hydrogenated thienopyridines. igi-global.com
Dimroth RearrangementA rearrangement reaction involving ring opening and recyclization to exchange nitrogen atoms. wikipedia.orgnih.govIsomerization of related heterocyclic systems.
Pictet-Spengler ReactionReaction of a 2-(thienyl)ethylamine with an aldehyde/ketone. igi-global.comSynthesis of tetrahydrothieno[3,2-c]pyridines. igi-global.com
Suzuki-Miyaura CouplingA palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. mdpi.comIntroduction of aryl or heteroaryl substituents.

Investigations into Molecular Target Interactions and Biochemical Probe Development

The diverse chemical space occupied by thienopyridine derivatives has led to their investigation as modulators of various biological targets. Understanding their interactions at a molecular level is crucial for the development of selective biochemical probes and for elucidating biological pathways.

Enzyme Modulation Studies (e.g., Kinase Inhibition in Research Models)

A significant area of research has focused on the potential of thienopyridine derivatives to act as enzyme inhibitors, particularly targeting kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases.

Thienopyridines have been identified as potent inhibitors of several kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This kinase is a key regulator of angiogenesis, the formation of new blood vessels. mdpi.comresearchgate.net Novel classes of thienopyridines have been designed and synthesized as potent inhibitors of VEGFR-2, with researchers focusing on structure-activity relationships to optimize their inhibitory activity. researchgate.net

c-Met Kinase: This receptor tyrosine kinase is involved in cell proliferation, motility, and invasion. With cabozantinib, a known c-Met inhibitor, as a reference, novel thienopyridine derivatives have been designed and synthesized as potential c-Met kinase inhibitors. researchgate.net

Src Kinase: This non-receptor tyrosine kinase is involved in various cellular processes, and its overactivation is linked to cancer. mdpi.com Certain 2-heteroaryl substituted thieno[3,2-b]pyridine-6-carbonitriles have been shown to inhibit Src kinase. mdpi.com

PI3Kα (Phosphoinositide 3-kinase alpha): This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently mutated in cancer. Thienopyrimidine derivatives, which share a similar scaffold, have been designed and evaluated as PI3Kα inhibitors. mdpi.com

These studies often involve the synthesis of a library of related compounds to establish a structure-activity relationship (SAR), which helps to identify the key structural features responsible for potent and selective inhibition.

Table 2: Thienopyridine Derivatives as Kinase Inhibitors in Research Models

Kinase TargetThienopyridine ScaffoldResearch Focus
VEGFR-2Thieno[3,2-b]pyridineDevelopment of potent and selective inhibitors of angiogenesis. mdpi.comresearchgate.net
c-MetThieno[2,3-b]pyridineDesign of novel inhibitors based on existing drugs like cabozantinib. researchgate.net
Src KinaseThieno[3,2-b]pyridineInhibition of a non-receptor tyrosine kinase involved in cancer. mdpi.com
PI3KαThienopyrimidineExploration of a related scaffold for inhibiting a key cancer signaling pathway. mdpi.com

Protein-Ligand Binding Analysis

To understand the mechanism of action of thienopyridine derivatives and to guide the rational design of more potent and selective compounds, researchers employ various techniques to study their binding to target proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique is widely used to gain insights into the molecular interactions between thienopyridine derivatives and their biological targets. researchgate.net By analyzing the docking results, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. This information is invaluable for designing new derivatives with improved binding characteristics.

Utility as Versatile Synthetic Intermediates and Building Blocks

Beyond their direct biological applications, thienopyridines are valuable as versatile synthetic intermediates and building blocks in organic synthesis. Their fused heterocyclic structure provides a rigid framework that can be further elaborated to create more complex molecules.

A key application of thienopyridines as synthetic intermediates is in palladium-catalyzed cross-coupling reactions . For example, brominated thienopyridines, such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, can serve as substrates in Suzuki-Miyaura cross-coupling reactions. mdpi.com This allows for the introduction of a wide variety of aryl and heteroaryl groups at the bromine-substituted position, leading to the synthesis of novel, functionalized thienopyridine derivatives. mdpi.com

The thienopyridine scaffold can also be modified through various other chemical transformations, including nucleophilic aromatic substitution, oxidation, and reduction. This chemical versatility makes them attractive starting materials for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Potential in Material Science and Catalysis Research

While the primary research focus for thienopyridines has been in the life sciences, their unique electronic and structural properties suggest potential applications in material science and catalysis. Nitrogen- and sulfur-containing heterocyclic compounds are known to be useful in these fields.

For instance, the thienopyridine scaffold, with its aromatic character and the presence of heteroatoms, could be explored for applications in:

Organic electronics: The fused aromatic system could be incorporated into organic semiconductors, dyes for solar cells, or organic light-emitting diodes (OLEDs).

Coordination chemistry: The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Although this area of research is less developed compared to the medicinal chemistry applications of thienopyridines, the potential for these compounds to serve as building blocks for novel materials and catalysts remains an intriguing avenue for future exploration.

Future Research Trajectories and Emerging Paradigms

Innovations in Green Chemistry for Thienopyridine Synthesis

The synthesis of thienopyridines is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign reagents and conditions. researchgate.net A significant trend is the move away from traditional metal catalysts, which can be expensive and leave toxic residues, towards metal-free synthesis strategies. nih.gov For instance, methods utilizing 1,2,3-triazole-mediated denitrogenative transformations offer a more sustainable and cost-effective route to thienopyridine derivatives. nih.gov This approach not only avoids metal catalysts but also employs simple, readily available reactants. nih.gov

Another key area of innovation is the use of biocatalysts, such as FAD-dependent halogenases and unspecific peroxygenases (UPOs), for more selective and environmentally friendly reactions. researchgate.netnih.gov UPOs, in particular, have shown promise in mimicking the complex metabolic activation of thienopyridine prodrugs, a process that is typically difficult to replicate through conventional chemical synthesis. nih.gov These enzymatic approaches often operate under mild conditions and can lead to higher yields and purer products. nih.gov The exploration of eco-friendly chlorine sources like NaCl and HCl further underscores the commitment to greener synthetic pathways. researchgate.net

The table below summarizes some of the green chemistry approaches being explored for thienopyridine synthesis.

Green Chemistry ApproachKey FeaturesAdvantages
Metal-Free Catalysis Avoids the use of heavy metal catalysts. nih.govReduces environmental impact and potential for toxic residues. nih.gov
Biocatalysis (e.g., UPOs) Employs enzymes for specific chemical transformations. nih.govHigh selectivity, mild reaction conditions, and potential for one-pot syntheses. nih.gov
Eco-Friendly Reagents Utilizes less hazardous starting materials and reagents (e.g., NaCl, HCl). researchgate.netEnhances the overall safety and sustainability of the synthesis process. researchgate.net
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions. researchgate.netShorter reaction times, higher yields, and reduced solvent usage. researchgate.net

Advanced Spectroscopic Characterization of Transient Species

Understanding the intricate mechanisms of chemical reactions, including the formation and decay of short-lived intermediates, is crucial for optimizing synthetic routes and designing novel molecules. Advanced spectroscopic techniques are indispensable tools in this endeavor. For thienopyridine chemistry, these methods can provide unprecedented insights into reaction pathways.

For example, the study of reaction intermediates in models for copper nitrite (B80452) reductase has been successfully achieved through advanced spectroscopic characterization. nih.gov Similar approaches could be applied to investigate the transient species involved in the synthesis and metabolism of 4-Bromothieno[3,2-c]pyridin-6-amine and related compounds. Techniques such as time-resolved spectroscopy and mass spectrometry can be employed to detect and characterize these fleeting molecular entities, shedding light on the underlying reaction dynamics. nih.govnih.gov

Integration of Machine Learning in Predictive Chemistry for Thienopyridines

The advent of machine learning (ML) is revolutionizing the field of chemistry by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. rsc.org For thienopyridines, ML algorithms can be trained on existing datasets to predict a wide range of characteristics, from physicochemical properties like solubility to biological activities. chemrxiv.orgnih.gov

These predictive models can significantly accelerate the drug discovery process by identifying promising lead compounds for further investigation, thereby reducing the time and cost associated with traditional trial-and-error approaches. nih.goveurekaselect.com For instance, Quantitative Structure-Activity Relationship (QSAR) models, often powered by ML, can establish correlations between the chemical structure of thienopyridine derivatives and their biological effects. eurekaselect.commdpi.com The development of robust ML models has the potential to guide the synthesis of novel thienopyridines with desired properties. rsc.org

The table below highlights some applications of machine learning in thienopyridine research.

Machine Learning ApplicationDescriptionPotential Impact
Predictive Modeling Algorithms that predict properties like solubility and bioactivity. chemrxiv.orgnih.govAccelerates drug discovery and reduces experimental costs. nih.gov
QSAR Studies Models that relate chemical structure to biological activity. eurekaselect.commdpi.comGuides the design of more potent and selective compounds. eurekaselect.com
Reaction Optimization Predicts optimal reaction conditions for synthesis. rsc.orgImproves reaction yields and reduces waste.

Development of High-Throughput Methodologies for Structure-Activity Relationship Exploration

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical information on how modifications to a chemical scaffold influence its biological activity. nih.gov High-throughput screening (HTS) methodologies are instrumental in rapidly evaluating large libraries of compounds, thereby accelerating the SAR elucidation process.

For thienopyridines, HTS can be employed to screen for a variety of biological targets. The synthesis of diverse libraries of thienopyridine derivatives, followed by their rapid biological evaluation, can quickly identify key structural features responsible for desired activities. researchgate.netnih.gov This iterative process of synthesis and screening allows for the systematic optimization of lead compounds. The development of novel thienopyridine derivatives as inhibitors of Bruton's tyrosine kinase (BTK) serves as a prime example of successful SAR exploration. nih.govresearchgate.net

Multidisciplinary Research Approaches for Complex Molecular Systems

The inherent complexity of biological systems necessitates a multidisciplinary approach to research. The study of thienopyridines, with their diverse biological activities, is no exception. nih.govnih.gov Effective research in this area requires the integration of expertise from various fields, including organic chemistry, medicinal chemistry, pharmacology, biochemistry, and computational science.

For instance, the development of new antiplatelet agents based on the thienopyridine scaffold involves not only the synthesis of novel compounds but also their evaluation in biological assays, the study of their mechanism of action at the molecular level, and the use of computational tools to understand their interactions with target proteins. nih.govmdpi.com Collaborative efforts that bring together researchers with diverse skill sets are essential for tackling the multifaceted challenges associated with the development of new thienopyridine-based therapeutics. The investigation of thienopyridines as potential anti-cancer agents further highlights the need for such integrated approaches. mmu.ac.uk

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and purity. For example, the amine proton appears as a broad singlet at δ 5.5–6.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 241.01 for C6_6H4_4BrF3_3N2_2) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related compounds like 6-bromo-N-(6-bromopyridin-2-yl)-N-[4-(dihydrothieno)phenyl]pyridin-2-amine .

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., Br at C4) activate the pyridine ring for nucleophilic substitution but may deactivate the thiophene moiety for electrophilic reactions .
  • Steric effects : Bulky substituents near the amine group hinder coupling efficiency. Computational modeling (DFT) can predict reactive sites and guide functionalization .
    Contradictions in reactivity data (e.g., unexpected regioselectivity) often arise from competing π-π stacking or solvent interactions, requiring mechanistic validation via kinetic studies .

What strategies address discrepancies in reported biological activity data for thienopyridine derivatives?

Q. Advanced

  • Structural analogs : Compare activity profiles of this compound with related compounds (e.g., 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol, which shows kinase inhibition ).
  • Assay conditions : Variability in IC50_{50} values may stem from differences in cell lines, buffer pH, or protein binding. Standardize protocols using reference inhibitors .
  • Molecular dynamics simulations : Identify stable binding poses and water-mediated interactions that explain activity outliers (e.g., a critical water bridge in acetylcholinesterase inhibition ).

How can computational methods predict the solubility and stability of this compound?

Q. Advanced

  • Solubility prediction : Use COSMO-RS or Abraham solvation models to estimate solubility in polar solvents (e.g., DMSO > ethanol > water) .
  • Degradation pathways : DFT calculations predict hydrolysis susceptibility at the C-Br bond under acidic conditions. Experimental validation via accelerated stability studies (40°C/75% RH) is recommended .
  • pKa estimation : Software like MarvinSuite calculates the amine group’s pKa (~4.5), guiding pH-dependent formulation strategies .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification : Column chromatography is inefficient at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or continuous extraction .
  • Byproduct management : Brominated byproducts (e.g., di-bromo derivatives) require rigorous QC via HPLC (C18 column, acetonitrile/water gradient) .
  • Safety : Bromine gas evolution during synthesis necessitates closed-system reactors and real-time gas monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.